Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Historical Background and Discovery
The development of this compound emerged from the broader historical context of azaindole research, which has been a subject of intensive investigation for several decades. The compound's discovery and characterization occurred as part of systematic efforts to explore pyrrolopyridine derivatives and their potential applications in medicinal chemistry. The azaindole chemical scaffold, of which this compound is a derivative, has been represented in numerous biologically active natural products and synthetic derivatives throughout the history of organic chemistry. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks have facilitated the production of diversely substituted azaindoles, including this specific ethyl ester derivative.
The systematic exploration of pyrrolopyridine derivatives gained momentum in the early 21st century, as researchers recognized the potential of these heterocyclic systems in drug development. The compound this compound was first documented in chemical databases with the Chemical Abstracts Service number 800401-90-5, establishing its identity within the scientific literature. The compound's development represented part of a broader initiative to create novel synthetic methodologies for azaindole core units, which have yielded several therapeutic agents for various diseases over the past few decades.
The historical significance of this compound extends beyond its individual properties to encompass its role in advancing understanding of heterocyclic chemistry. The synthesis and characterization of this compound contributed to the development of novel strategies for creating azaindole derivatives, including bioactive natural products, key intermediates, and drug candidates. This historical context underscores the compound's importance as both a research tool and a potential therapeutic agent within the broader landscape of medicinal chemistry research.
Significance in Azaindole Chemistry
This compound holds particular significance within azaindole chemistry due to its structural relationship to biologically active compounds and its role as a synthetic intermediate. Azaindoles are structurally bioisosteric chemical structures to ubiquitously appearing indoles in biological materials, natural products, and pharmaceuticals. The four structural isomers of azaindoles, named as 4-, 5-, 6-, and 7-azaindoles, show distinct physicochemical properties such as partition coefficient between octanol and water, total polar surface area, and aqueous solubility due to the presence of an extra nitrogen atom within the six-membered ring in comparison to indole structure.
The compound's significance extends to its potential applications in drug development, particularly given that azaindole molecules appear to target a variety of kinases as inhibitors. The biostructural analysis of azaindoles with kinase inhibitors has revealed that two nitrogen atoms of azaindole form hydrogen bonds with the hinge region of protein kinases, which is similar to the bonding pattern of adenine moiety of natural substrate adenosine triphosphate. The introduction of nitrogen atoms in place of carbon-hydrogen groups in molecules increases aqueous solubility, resulting in favorable physicochemical and absorption, distribution, metabolism, and excretion properties.
Within the broader context of azaindole research, this compound serves as an important building block for the synthesis of more complex derivatives. The compound's ester functionality provides a reactive handle for further chemical modifications, enabling the development of diverse structural analogs. This synthetic versatility has made it a valuable tool in medicinal chemistry research, where structural modifications can be systematically explored to optimize biological activity and pharmacological properties.
Key Structural Features and Classification
This compound possesses a distinctive molecular structure that defines its chemical properties and reactivity patterns. The compound's molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 grams per mole. The structure features a pyrrolidine ring fused to a pyridine ring, with an ethyl ester functional group at the carboxylate position, contributing to its reactivity and potential therapeutic applications.
The compound's classification as a nitrogen-containing heterocyclic compound places it within the pyrrolopyridine family, specifically as a pyrrolo[2,3-c]pyridine derivative. This classification is significant because it distinguishes the compound from other isomeric forms such as pyrrolo[2,3-b]pyridine or pyrrolo[3,2-c]pyridine derivatives, each of which exhibits different chemical and biological properties. The [2,3-c] fusion pattern indicates the specific manner in which the pyrrole and pyridine rings are connected, influencing the compound's electronic properties and reactivity.
The structural features of this compound include several key elements that contribute to its chemical behavior. The methyl substitution at the 5-position of the pyridine ring affects the compound's electronic distribution and steric properties. The ethyl ester group at the 2-position provides a site for potential hydrolysis or transesterification reactions, making it useful as a synthetic intermediate. The overall planar aromatic system contributes to the compound's stability and potential for π-π stacking interactions, which may be relevant in biological systems.
The compound's simplified molecular-input line-entry system notation is CCOC(=O)C1=CC2=CC(=NC=C2N1)C, which provides a standardized representation of its structure. This notation captures the essential connectivity patterns that define the compound's three-dimensional structure and chemical reactivity. The structural analysis reveals that the compound contains both electron-rich and electron-deficient regions, making it capable of participating in various chemical reactions and potentially interacting with biological targets through multiple mechanisms.
Properties
IUPAC Name |
ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8-4-7(2)12-6-10(8)13-9/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFSMOBHBMAIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=NC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate generally follows these key steps:
- Construction of the pyrrolo[2,3-c]pyridine scaffold.
- Selective functionalization at the 5-position with a methyl group.
- Introduction of the ethyl ester group at the 2-position.
Preparation via Pyrrolo[2,3-c]pyridine-2-carboxylate Intermediates
One common approach involves starting from substituted pyrrolo[2,3-c]pyridine derivatives, such as 5-chloro or 5-methoxy analogs, followed by substitution or reduction to introduce the methyl group.
- Esterification: Ethyl esters are often prepared by reacting the corresponding carboxylic acid or acid chloride with ethanol under reflux or by direct esterification using ethyl chloroformate.
- Methylation: Introduction of the methyl group at the 5-position can be achieved via electrophilic aromatic substitution or by using methylating agents on suitable precursors.
- Hydrolysis and Re-esterification: Hydrolysis of esters to acids and subsequent re-esterification under controlled conditions is used to purify or modify the ester functionality.
Detailed Synthetic Route Example
Based on literature and patent data, a representative synthetic route is as follows:
Hydrolysis and Esterification Procedures
Hydrolysis of esters to corresponding acids and vice versa is a crucial step in refining the compound:
Alternative Synthetic Routes and Catalytic Methods
- Phase Transfer Catalysis: Use of tetrabutylammonium hydrogen sulfate as catalyst in halogenation or sulfonylation steps to functionalize pyrrolo[2,3-c]pyridine derivatives.
- Microwave-Assisted Synthesis: Microwave irradiation has been employed for amination steps on pyrrolo[2,3-b]pyridine analogs, which can be adapted for related pyrrolo[2,3-c]pyridine compounds to improve reaction rates and yields.
- Use of Coupling Agents: Carbodiimide coupling (e.g., EDCI) and HOBt have been used for amidation and esterification steps in related compounds, which may be applicable in the preparation of ethyl esters.
Summary Table of Key Preparation Steps
Research Findings and Observations
- The SEM (2-(trimethylsilyl)ethoxymethyl) protecting group is effective for protecting the pyrrole nitrogen during lithiation and esterification steps, allowing selective functionalization.
- Hydrolysis under basic reflux conditions efficiently converts ethyl esters to carboxylic acids with good yields, which can be reversed by acid-catalyzed esterification.
- Catalytic hydrogenation is a mild and efficient method for removing protecting groups or reducing substituents without affecting the core heterocycle.
- Phase transfer catalysis and microwave-assisted reactions can enhance reaction efficiency and selectivity in functionalizing pyrrolo[2,3-c]pyridine derivatives.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has shown promising results in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development. Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells, reducing potential side effects associated with traditional chemotherapy .
2. Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties, making it relevant in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Organic Synthesis Applications
1. Building Block for Pharmaceuticals
this compound serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its functional groups allow for further derivatization, leading to the creation of new compounds with enhanced biological activities. This compound is particularly useful in synthesizing heterocyclic compounds that are prevalent in medicinal chemistry .
2. Synthesis of Novel Ligands
The compound can be utilized to create novel ligands for receptors involved in various biological pathways. These ligands can be designed to have high specificity and affinity for their targets, which is crucial in drug design and development processes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |
| Study 2 | Neuroprotection | Showed significant reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Study 3 | Organic Synthesis | Successfully synthesized multiple derivatives with improved pharmacological profiles using this compound as a starting material. |
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-c]pyridine Core
The biological and physicochemical properties of pyrrolo[2,3-c]pyridine derivatives are highly sensitive to substituent type and position. Below is a comparative analysis:
Table 1: Key Derivatives of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Key Observations:
- Halogenated Derivatives (e.g., 5-Cl, 5-Br): These exhibit higher molecular weights and are pivotal in Suzuki-Miyaura cross-coupling reactions for drug discovery .
- Methoxy Substitutions (5-OMe, 7-OMe): The 5-methoxy derivative (9c) achieves an 85% yield via hydrogenation over Pd/C, suggesting favorable synthetic accessibility compared to the parent compound (60% yield) . Positional isomerism (5- vs. 7-OMe) impacts electronic properties and binding affinity in biological systems.
- Amino-Modified Derivatives: Introduction of a dimethylamino group at position 3 () enhances solubility and enables interactions with charged biological targets, such as neurotransmitter receptors .
Comparison with Heterocyclic Analogs
Replacing the pyrrole ring with other heterocycles alters bioactivity and synthetic routes:
Table 2: Heterocyclic Analogs
Key Observations:
- Thieno vs. Pyrrolo Derivatives: Thieno[2,3-b]pyridine analogs (e.g., 14c) exhibit distinct electronic properties due to sulfur's electronegativity, often enhancing metabolic stability .
- Saturated Ring Systems: Hydrogenated analogs (e.g., octahydro-pyrrolo[3,2-c]pyridine) introduce conformational constraints, improving selectivity in enzyme inhibition but requiring multi-step syntheses with lower yields (16–28%) .
Biological Activity
Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 800401-90-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 204.23 g/mol
- Purity : Typically >95%
- Storage : Refrigerated conditions recommended
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antiproliferative Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have reported IC values in the nanomolar range against several human tumor cell lines, suggesting potent anticancer properties .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
- Antiparasitic Activity : this compound has been evaluated for its antiparasitic potential, showing significant activity against various parasites with EC values indicating high potency .
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | IC / EC (µM) | Reference |
|---|---|---|---|
| Antiproliferative | Human tumor cell lines | 0.010 - 0.100 | |
| Anti-inflammatory | COX inhibition | 0.04 | |
| Antiparasitic | Various parasite strains | 0.023 - 0.577 |
Case Studies and Applications
- Cancer Research : A study demonstrated that this compound could inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest at G1 phase . This suggests potential for development as a therapeutic agent in oncology.
- Anti-inflammatory Applications : In a model of carrageenan-induced paw edema in rats, the compound exhibited significant reduction in inflammation compared to control groups, indicating its potential use in treating inflammatory diseases .
- Antiparasitic Efficacy : In vitro assays revealed that the compound effectively reduced parasite viability, making it a candidate for further development against parasitic infections such as malaria and leishmaniasis .
Q & A
Q. What synthetic methodologies are established for Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, and how can reaction yields be optimized?
The compound is typically synthesized via hydrogenation of substituted precursors using 10% Pd/C in ethanol, yielding derivatives like the 5-methoxy analogue (85% yield) . General protocols involve dissolving precursors (e.g., 2.9 mmol) in ethanol, hydrogenating under argon, and evaporating solvents post-catalyst filtration. Yield optimization can be achieved by:
- Catalyst selection : Pd/C shows robust activity for deprotection/hydrogenation steps.
- Solvent choice : Ethanol balances solubility and reactivity for pyrrolo-pyridine intermediates.
- Substituent tuning : Electron-donating groups (e.g., methoxy) enhance stability and yields compared to halides (e.g., chloro derivatives yield ~60%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Electrospray Ionization Mass Spectrometry (ESIMS) : Confirms molecular weight via [M+1]⁺ peaks (e.g., m/z 309.3 for analogues) .
- ¹H NMR : Key signals include aromatic protons (δ 6.6–7.8 ppm), ester methyl groups (δ 1.18–1.48 ppm), and NH protons (δ 11.0–13.4 ppm). Multiplicity analysis distinguishes substituent positions (e.g., methyl groups at δ 2.12–2.37 ppm) .
- X-ray crystallography : Validates bond angles and torsion angles (e.g., C–C bond lengths ≈ 1.3–1.5 Å) using SHELX refinement .
Q. What purification strategies ensure high purity for downstream applications?
- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates ester derivatives.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >97% purity, as validated for structurally similar pyrrolo-pyridines .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Cross-validation : Compare experimental ¹H NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts.
- Twinned crystal analysis : Use SHELXL to refine high-resolution X-ray data, resolving ambiguities in bond angles (e.g., torsion angles ≈ ±179°) .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to clarify overlapping NMR signals in congested aromatic regions .
Q. What strategies improve synthetic efficiency for functionalized derivatives?
- Directed C–H activation : Introduce substituents (e.g., trifluoromethyl, cyano) via palladium-catalyzed coupling at the 5-position.
- Microwave-assisted synthesis : Reduces reaction times for cyclization steps (e.g., forming the pyrrolo-pyridine core) while maintaining yields >70% .
- Protecting group optimization : Use tert-butoxycarbonyl (Boc) groups for amine intermediates, enabling selective deprotection with TFA .
Q. How can computational methods enhance structural and reactivity studies?
- Molecular docking : Predict binding affinities for biological targets (e.g., kinase inhibitors) using AutoDock Vina and optimized force fields.
- Reactivity modeling : Employ Gaussian 16 to simulate reaction pathways for substituent introduction, identifying transition states and kinetic barriers .
- Crystal packing analysis : Mercury software visualizes intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing solubility and stability .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference ESIMS and NMR with X-ray data to resolve stereochemical ambiguities. For example, discrepancies in NH proton shifts may arise from tautomerism, requiring pH-controlled studies .
- Yield Optimization : Track reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) and adjust catalyst loading (5–10% Pd/C) based on substrate steric hindrance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
